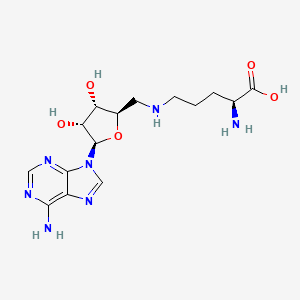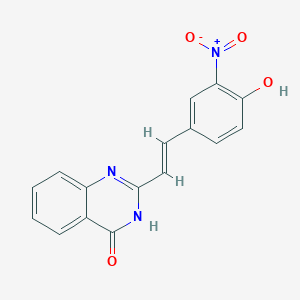
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a styryl group substituted at the second position and a hydroxy and nitro group on the styryl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazolinone core, which can be derived from anthranilic acid or its derivatives.
Formation of Quinazolinone Core: The anthranilic acid derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Styryl Group Introduction: The styryl group is introduced via a condensation reaction between the quinazolinone core and a suitable aldehyde, such as 4-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction setups.
化学反应分析
Types of Reactions
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinazolinones.
Substitution: Ether or ester derivatives.
科学研究应用
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The styryl group can also play a role in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
2-Styrylquinazolin-4(1H)-one: Lacks the hydroxy and nitro groups, resulting in different chemical and biological properties.
4-Hydroxyquinazolin-2(1H)-one:
3-Nitro-2-styrylquinazolin-4(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one is unique due to the presence of both hydroxy and nitro groups on the styryl moiety, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C16H11N3O4 |
|---|---|
分子量 |
309.28 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O4/c20-14-7-5-10(9-13(14)19(22)23)6-8-15-17-12-4-2-1-3-11(12)16(21)18-15/h1-9,20H,(H,17,18,21)/b8-6+ |
InChI 键 |
AFXHRVVWIVWNRH-SOFGYWHQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
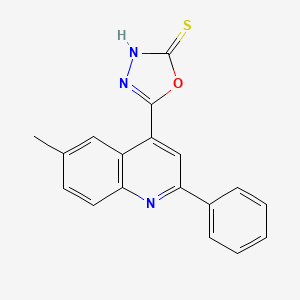
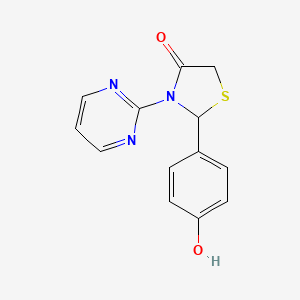
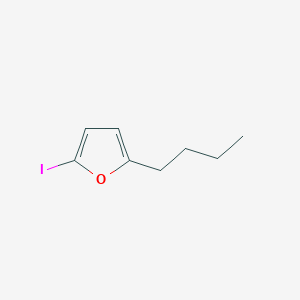
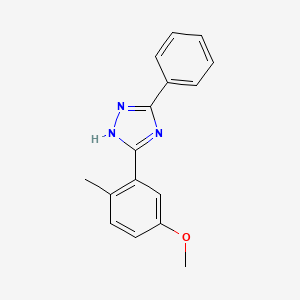
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

